molecular formula C17H25N7O B2959403 N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide CAS No. 1040640-00-3

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

Cat. No. B2959403
CAS RN: 1040640-00-3
M. Wt: 343.435
InChI Key: HYOFZQFXHCEVHO-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide” is a complex organic compound that contains several functional groups and rings, including a triazole ring and a piperazine ring . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a pyridazine ring, and a piperazine ring . The exact structure would depend on the positions of these rings and the attached functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and partition coefficient would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of enaminones and their derivatives, leading to the creation of compounds with potential antitumor and antimicrobial activities. These compounds, synthesized through various chemical reactions, showed inhibition effects comparable to standard treatments in certain cell lines, indicating their potential in medical applications (S. Riyadh, 2011).

Antimicrobial Applications

Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant growth inhibition against specific bacterial strains, highlighting their potential as antimicrobial agents (M. Patil et al., 2021).

Anti-Diabetic Potential

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds showed significant inhibition potential and insulinotropic activities, suggesting their usefulness in diabetes treatment (B. Bindu et al., 2019).

Antihistaminic and Antiinflammatory Activities

Research on fused pyridazines, incorporating cyclic amines, revealed compounds with both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating potential applications in treating allergies and inflammation (M. Gyoten et al., 2003).

Energy Metabolism in Cancer Therapy

Studies on new azoloazine derivatives have explored their effects on oxidative glucose metabolism, aiming to identify substances with potential as antitumor agents. These compounds showed a significant impact on lactate production and oxygen consumption in cell cultures, suggesting their role in cancer chemotherapy, particularly for breast cancer (A. Al-Humairi et al., 2023).

Mechanism of Action

Target of Action

Similar compounds have been found to targetSerine/threonine-protein kinase pim-1 , which plays a crucial role in cell survival and proliferation.

Mode of Action

It’s known that similar compounds can intercalate dna , which can disrupt the normal functioning of the DNA and lead to cell death. This mechanism is often exploited in the development of anticancer drugs .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good dna-binding affinities , which could potentially influence their bioavailability and pharmacokinetics.

Result of Action

Given its potential dna intercalating activity , it could lead to disruption of normal cellular processes and potentially induce cell death. This property is often exploited in the development of anticancer drugs .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions , suggesting that the compound might be stable under a range of conditions.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of triazole compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-13-19-20-15-7-8-16(21-24(13)15)22-9-11-23(12-10-22)17(25)18-14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFZQFXHCEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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